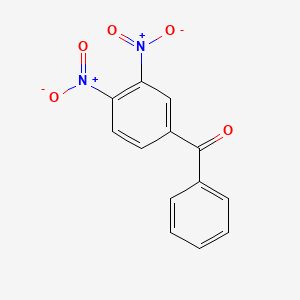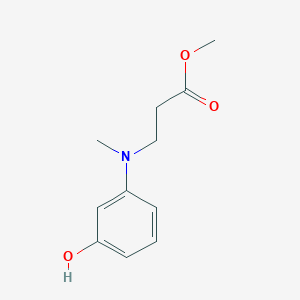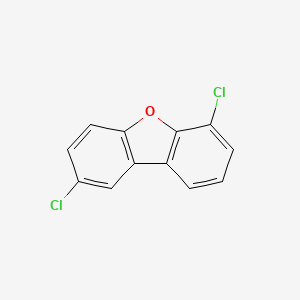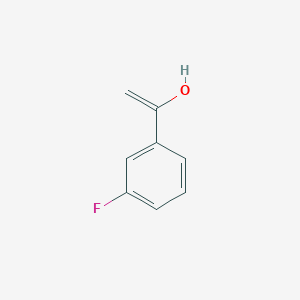
1-(3-Fluorophenyl)ethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)ethen-1-ol is an organic compound with the molecular formula C8H9FO It is a derivative of phenylethanol, where a fluorine atom is substituted at the third position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorophenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 1-(3-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-fluorophenyl)ethen-1-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)ethanone.
Reduction: 1-(3-Fluorophenyl)ethane.
Substitution: 1-(3-Fluorophenyl)ethen-1-yl chloride.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)ethen-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to modulation of biochemical pathways, resulting in desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethen-1-ol: Similar structure but with the fluorine atom at the fourth position.
1-(2-Fluorophenyl)ethen-1-ol: Fluorine atom at the second position.
1-(3-Chlorophenyl)ethen-1-ol: Chlorine atom instead of fluorine at the third position.
Uniqueness: 1-(3-Fluorophenyl)ethen-1-ol is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom at the third position can enhance the compound’s stability and interaction with biological targets compared to its analogs.
Propriétés
Numéro CAS |
371157-33-4 |
|---|---|
Formule moléculaire |
C8H7FO |
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)ethenol |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5,10H,1H2 |
Clé InChI |
FKBDUWWKSGCVOI-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



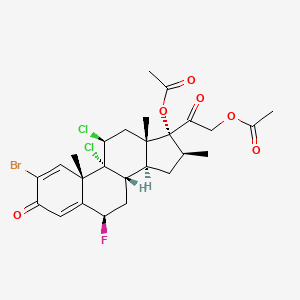





![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)

